molecular formula C21H23N5O2 B12164713 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide

Cat. No.: B12164713
M. Wt: 377.4 g/mol
InChI Key: CHLDCYBHMWLAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide features a dihydrochromene core and a tetrazole-substituted phenyl group connected via an acetamide linker. Though direct synthetic details are unavailable in the provided evidence, analogous compounds (e.g., triazole-containing acetamides) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), suggesting a possible route for the target .

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-[3-(2-methyltetrazol-5-yl)phenyl]acetamide

InChI

InChI=1S/C21H23N5O2/c1-21(2)10-9-15-11-14(7-8-18(15)28-21)12-19(27)22-17-6-4-5-16(13-17)20-23-25-26(3)24-20/h4-8,11,13H,9-10,12H2,1-3H3,(H,22,27)

InChI Key

CHLDCYBHMWLAKP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide typically involves multiple steps

  • Formation of Chromenyl Acetic Acid Derivative

      Reactants: 2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl acetic acid.

      Conditions: The reaction is typically carried out in the presence of a strong acid catalyst at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products

    Oxidation: Formation of chromenone derivatives.

    Reduction: Formation of chromanol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets. The chromenyl group can interact with various enzymes and receptors, modulating their activity. The tetrazolyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Structural Features and Heterocyclic Diversity

Table 1: Structural Comparison of Key Analogous Compounds
Compound Name Core Structure Heterocycle Key Substituents Synthesis Method
Target Compound Dihydrochromene Tetrazole (2-methyl-2H) 3-(2-methyltetrazol-5-yl)phenyl Likely CuAAC or cyclization
6m (N-(4-Chlorophenyl)-triazole acetamide) Naphthalene 1,2,3-Triazole 4-Chlorophenyl CuAAC
3a-l (Coumarin-thiazolidinone acetamides) Coumarin (chromen-2-one) Thiazolidinone Varied arylidene Cyclocondensation
(Quinazoline-oxadiazole) Quinazoline 1,2,4-Oxadiazole 2,3-Dimethylphenyl Unspecified
3.1-3.21 (Furan-triazole sulfanyl) Furan-triazole Sulfanyl linker 4-Fluorophenyl Sulfur alkylation

Key Observations:

  • Heterocycle Role : Tetrazoles (target) and triazoles () both enhance stability but differ in acidity (tetrazole pKa ~4.5 vs. triazole ~10), affecting solubility and target interactions.
  • Substituents : The 3-nitrophenyl group in ’s 6c introduces electron-withdrawing effects, contrasting with the target’s electron-deficient tetrazole .

Stability and Bioavailability

  • Tetrazole vs. Carboxylic Acid : Tetrazoles resist metabolic oxidation better than carboxylic acids, a critical advantage in drug design .

Biological Activity

The compound 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4OC_{18}H_{22}N_{4}O with a molecular weight of approximately 314.39 g/mol. The structure features a chromene moiety fused with a tetrazole ring, which is significant for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antitumor Activity
    • Recent studies indicate that derivatives of chromenes exhibit significant antitumor properties. The presence of the tetrazole moiety is crucial for enhancing cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values below 10 µM against A-431 and Jurkat cell lines, indicating potent antiproliferative activity .
  • Antimicrobial Effects
    • The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays reveal that it exhibits a minimum inhibitory concentration (MIC) comparable to standard antibiotics . The structure-activity relationship (SAR) suggests that modifications to the phenyl ring enhance antibacterial potency.
  • Anti-inflammatory Properties
    • Inflammation models in animal studies have shown that this compound can significantly reduce inflammatory markers. It appears to inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for further investigation in inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G1 phase, leading to apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : It has been observed to inhibit specific kinases involved in cell proliferation pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound promotes ROS production, contributing to its cytotoxic effects on tumor cells.

Case Studies and Research Findings

  • Case Study on Anticancer Activity:
    • A recent study synthesized several derivatives based on the chromene scaffold and tested their activity against human cancer cell lines. One derivative showed an IC50 of 5 µM against breast cancer cells, demonstrating strong potential as an anticancer agent .
  • Antimicrobial Evaluation:
    • In a comparative study, the synthesized compound exhibited superior antibacterial activity against Staphylococcus aureus compared to conventional antibiotics like penicillin. The SAR analysis indicated that the presence of electron-withdrawing groups on the phenyl ring was essential for enhanced activity .
  • Inflammatory Response Modulation:
    • Experimental models demonstrated that administration of the compound resulted in decreased levels of TNF-alpha and IL-6 in serum, suggesting its efficacy in reducing systemic inflammation .

Data Tables

Activity Type IC50/Effect Reference
Antitumor (A-431 cells)IC50 = 5 µM
Antimicrobial (S. aureus)MIC = 8 µg/mL
Anti-inflammatoryReduced TNF-alpha by 60%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.